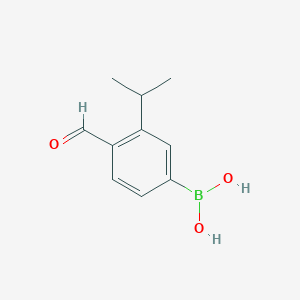
4-Formyl-3-isopropylphenylboronic acid
説明
4-Formyl-3-isopropylphenylboronic acid is a chemical compound with the CAS Number: 1451390-85-4 . It has a molecular weight of 192.02 . The compound is solid in physical form and is typically stored at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI Code is 1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3 . The InChI key is JQKAUDYGGHSKEX-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 192.02 . It is typically stored at temperatures between 2-8°C .科学的研究の応用
Solid-Phase Synthesis
4-Formyl-3-isopropylphenylboronic acid is utilized in the preparation of key synthetic intermediates like 4-Formyl-3,5-dimethoxyphenol. This intermediate plays a crucial role in developing the BAL family of acid-labile linkers and resins, significantly beneficial for the solid-phase synthesis of peptides and non-peptides. A scalable procedure for its preparation and incorporation into a BAL linker and functionalized resin has been detailed, highlighting its versatility and ease of use in solid-phase synthesis (Jin et al., 2001).
Bioorthogonal Coupling Reactions
This compound has been employed in bioorthogonal coupling reactions. A study combining 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions resulted in a stable boron-nitrogen heterocycle. This reaction was found orthogonal to protein functional groups, indicating its potential for protein conjugation under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Polymorph Control in Crystallization
Research using 2,6-Dimethoxyphenylboronic acid as a model substance has shed light on the additive crystallization approach for polymorph control in phenylboronic acids. The study shows the influence of various additives, including surfactants, on facilitating the crystallization of metastable forms of the compound (Aina Semjonova & A. Be̅rziņš, 2022).
Molecular Docking Studies
4-Formylphenylboronic acid has been investigated for its conformational, structural, vibrational, electronic aspects, and molecular docking studies. These studies offer insights into its interaction with anti-apoptotic proteins, demonstrating its potential in biochemical applications (E. Tanış et al., 2020).
Nanoparticle Formation for Insulin Release
The compound has been explored for its use in glucose-responsive polymeric insulin delivery systems. 4-Formylphenylboronic acid conjugated chitosan was formulated into insulin-containing nanoparticles, demonstrating potential as a self-regulated insulin delivery system for diabetes treatment (N. Siddiqui et al., 2016).
Adsorption Mechanism Study
Studies involving adsorption mechanisms have utilized formylphenylboronic acids. Spectroscopic studies have highlighted how the type of substituent and its position significantly influence the adsorption modes and geometrical arrangements of these molecules, providing valuable insights for various applications (N. Piergies et al., 2013).
Safety and Hazards
特性
IUPAC Name |
(4-formyl-3-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10-5-9(11(13)14)4-3-8(10)6-12/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKAUDYGGHSKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C=O)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


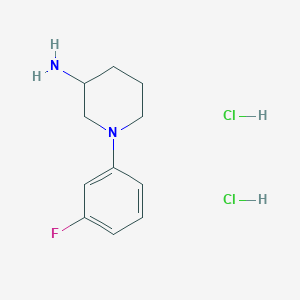
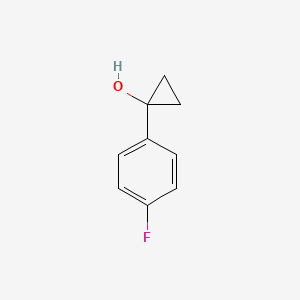





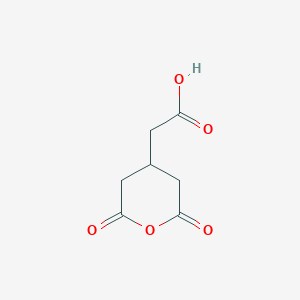
amine hydrochloride](/img/structure/B1442928.png)

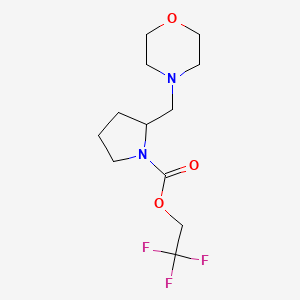
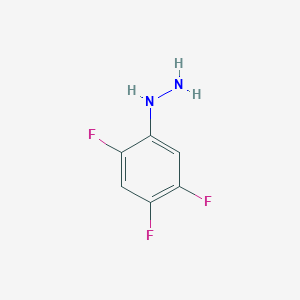
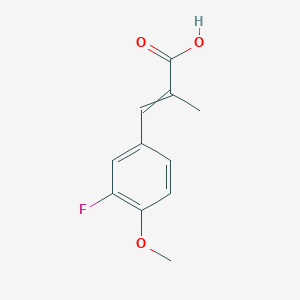
![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)
